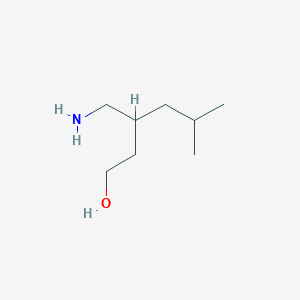

3-(Aminomethyl)-5-methylhexan-1-ol

Description

Contextualization within Branched-Chain Amino Alcohol Chemistry

Amino alcohols, also known as alkanolamines, are characterized by the presence of both an alcohol and an amine functional group. wikipedia.org This dual reactivity allows them to participate in a wide array of chemical transformations, making them valuable intermediates in organic synthesis. alfa-chemistry.com They can be synthesized through various methods, including the reduction of amino acids or the reaction of amines with epoxides. wikipedia.orgorganic-chemistry.org

Branched-chain amino alcohols, such as 3-(Aminomethyl)-5-methylhexan-1-ol, are a specific subset of this class. The branched nature of the carbon skeleton introduces additional structural complexity and can influence the molecule's physical and chemical properties, as well as its biological activity in larger molecules.

Stereochemical Considerations and Enantiomeric Forms

A crucial aspect of this compound is its chirality. The carbon atom to which the aminomethyl group is attached is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-3-(aminomethyl)-5-methylhexan-1-ol and (R)-3-aminomethyl-5-methylhexan-1-ol. smolecule.comchemsrc.com

The specific spatial arrangement of the atoms, or stereochemistry, is of paramount importance in many applications, particularly in the synthesis of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. smolecule.comresearchgate.net The synthesis of enantiomerically pure forms of this amino alcohol is therefore a significant area of research, often employing techniques like asymmetric synthesis or resolution. smolecule.com

Significance as a Synthetic Precursor and Advanced Building Block

The primary significance of this compound lies in its role as a synthetic precursor. It serves as a key intermediate in the synthesis of more complex molecules, most notably (S)-3-(aminomethyl)-5-methylhexanoic acid, a well-known pharmaceutical agent. researchgate.netacs.org

The conversion of this compound to its corresponding carboxylic acid involves the oxidation of the primary alcohol group. This transformation highlights the utility of this amino alcohol as a building block, where the amine and the stereocenter are carried through the synthetic sequence to the final target molecule. Various synthetic strategies have been developed to achieve this conversion efficiently. niscpr.res.ingoogle.com

The presence of both a nucleophilic amino group and a hydroxyl group that can be oxidized makes this compound a versatile tool for medicinal chemists and researchers in drug discovery. smolecule.comalfa-chemistry.com

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-5-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-7(2)5-8(6-9)3-4-10/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHNSJBPXZDCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Aminomethyl 5 Methylhexan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in 3-(aminomethyl)-5-methylhexan-1-ol can undergo several characteristic reactions. These transformations are fundamental in synthetic organic chemistry for the creation of new molecules.

One of the most common reactions of primary alcohols is oxidation . Depending on the oxidizing agent and reaction conditions, primary alcohols can be converted to aldehydes or carboxylic acids. For instance, the use of mild oxidizing agents would yield the corresponding aldehyde, while stronger oxidizing agents would lead to the formation of a carboxylic acid.

Another important reaction is esterification . In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid derivative.

Furthermore, the hydroxyl group can be converted into a good leaving group , such as a tosylate, by reacting the alcohol with tosyl chloride. libretexts.org This transformation is crucial for subsequent nucleophilic substitution reactions, where the tosylate group is displaced by a variety of nucleophiles. libretexts.org

The primary alcohol can also undergo dehydration to form an alkene, typically under acidic conditions and with heating. libretexts.org This elimination reaction follows Zaitsev's rule, which predicts the formation of the most stable (most substituted) alkene as the major product. libretexts.org

Reactions Involving the Primary Amine Functionality

The primary amine group in this compound is nucleophilic and basic, allowing it to participate in a wide range of reactions.

A key reaction of the primary amine is acylation to form amides. This can be achieved by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction is fundamental in peptide synthesis and for the introduction of various acyl groups.

The amine group can also undergo alkylation , where it reacts with alkyl halides to form secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

Another important transformation is the formation of imines (Schiff bases) through reaction with aldehydes or ketones. This reversible reaction is often a key step in reductive amination, where the intermediate imine is reduced to an amine.

Interconversion Reactions with Related Compounds

The bifunctional nature of this compound allows for its conversion into other important chemical entities, such as its corresponding carboxylic acid analog.

Oxidation to Carboxylic Acid Analogs (e.g., 3-(aminomethyl)-5-methylhexanoic acid)

The primary alcohol functionality of this compound can be oxidized to a carboxylic acid, yielding 3-(aminomethyl)-5-methylhexanoic acid. google.com This transformation is a critical step in the synthesis of certain pharmaceutical compounds. nih.govgoogleapis.comgoogle.com

A common method for this oxidation involves the use of strong oxidizing agents. For example, a two-step process where the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid, can be employed. Alternatively, more direct methods using powerful oxidants can achieve this conversion in a single step. One documented method utilizes sodium chlorite (B76162) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst. google.com

The synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid, a significant pharmaceutical agent, often involves this oxidation step from a chiral precursor alcohol. google.comgoogleapis.comgoogle.com

| Reactant | Reagents/Conditions | Product | Reference |

| (S)-3-(2-aminoethyl)-5-methylhexan-1-ol | Sodium chlorite, TEMPO | (S)-3-(aminomethyl)-5-methylhexanoic acid | google.com |

Protection and Deprotection Strategies of Amino and Hydroxyl Groups

In multi-step syntheses involving molecules with multiple functional groups like this compound, it is often necessary to temporarily block or "protect" one functional group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.orgwikipedia.org

Protecting the Amino Group: The primary amine is a potent nucleophile and can be protected by converting it into a less reactive derivative. wikipedia.org Common protecting groups for amines include carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. wikipedia.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O and can be removed under acidic conditions. The Cbz group is introduced using benzyl (B1604629) chloroformate and is commonly removed by hydrogenolysis.

Protecting the Hydroxyl Group: The primary alcohol can be protected as an ether, such as a benzyl ether or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS). Benzyl ethers are stable to many reaction conditions and can be removed by hydrogenolysis. Silyl ethers are widely used due to their ease of installation and removal with fluoride-containing reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

The choice of protecting groups is crucial and often relies on an "orthogonal protection" strategy. organic-chemistry.org This allows for the selective removal of one protecting group in the presence of another, enabling complex molecular manipulations. organic-chemistry.org

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

| Amine | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) | wikipedia.org |

| Amine | Benzyloxycarbonyl (Cbz) | Hydrogenolysis | wikipedia.org |

| Alcohol | Benzyl ether | Hydrogenolysis | wikipedia.org |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) | wikipedia.org |

Stereochemical Transformations and Derivatizations

The stereochemistry of this compound and its derivatives is of significant importance, particularly in the synthesis of enantiomerically pure pharmaceuticals. The chiral center at the C3 position dictates the biological activity of many of its derivatives.

Syntheses targeting a specific enantiomer, such as (S)-3-(aminomethyl)-5-methylhexanoic acid, often start from a chiral precursor or employ a resolution step to separate enantiomers. googleapis.comgoogle.comgoogle.com For example, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid or a chiral amine. google.com

Alternatively, asymmetric synthesis methods can be used to introduce the desired stereochemistry. This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, asymmetric hydrogenation of a suitable prochiral precursor can yield the desired chiral amine. nih.gov

Structural Analogs and Derivatives of 3 Aminomethyl 5 Methylhexan 1 Ol in Chemical Synthesis

Aminohexanol and Methylhexanol Derivatives

The synthesis of aminohexanol and methylhexanol derivatives related to 3-(aminomethyl)-5-methylhexan-1-ol often involves multi-step procedures starting from readily available precursors. For instance, a Chinese patent outlines a method for preparing (3S)-3-aminomethyl-5-methylhexanol. This process starts with the condensation acetylation of cyanoacetamide to produce 3-isobutylglutaric anhydride (B1165640). This is followed by a resolution ammonolysis to yield R-3-carbamyl methyl-5-methylhexanol, which then undergoes a Hofmann degradation reaction using sulfamate (B1201201) catalysts to furnish the final product, (3S)-3-aminomethyl-5-methylhexanol. google.com

Another approach involves the reduction of a cyano-substituted olefin to create a cyano precursor of (S)-3-(aminomethyl)-5-methyl hexanoic acid, which can then be further reduced to obtain the desired amino alcohol. google.com A Russian patent describes a related synthesis starting from (R)-1-(benzyloxy)-5-methylhexan-3-ol. This is converted to its mesylate, followed by reaction with a cyanide source to introduce the cyano group. Subsequent reduction of the cyano group yields (S)-3-(2-aminoethyl)-5-methylhexan-1-ol, a structural isomer of the target compound, which can then be oxidized to the corresponding carboxylic acid. google.com This highlights the potential of reducing a nitrile or a carboxylic acid derivative to access the amino alcohol.

General methods for synthesizing substituted cyclohexanols and cyclohexanones, which can be precursors to related aminohexanols, have also been described. These include the liquid-phase hydrogenation of substituted phenols using catalysts like Raney nickel or palladium on activated carbon. google.com

Carboxylic Acid Analogs (e.g., 3-(aminomethyl)-5-methylhexanoic acid)

The most prominent carboxylic acid analog of this compound is 3-(aminomethyl)-5-methylhexanoic acid, a well-known pharmaceutical agent. nih.govnih.gov Its synthesis has been extensively studied, providing valuable insights into the construction of the 3-aminomethyl-5-methylhexyl backbone.

A common route to racemic 3-(aminomethyl)-5-methylhexanoic acid involves the reaction of 3-isobutyl glutaric acid with ammonia (B1221849) to form the mono-amide, followed by a Hofmann degradation. youtube.com Other methods include starting from 3-methyl formate-5-methylhexanoic acid, which is converted to the target product in two steps: urethane (B1682113) exchange and reduction. chemrxiv.org

Enantiomeric Forms and their Utility in Chiral Synthesis

The biological activity of many chiral molecules resides in a single enantiomer, making enantioselective synthesis a critical area of research. The synthesis of the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid is a prime example of the application of chiral synthesis methodologies.

One of the key strategies is asymmetric hydrogenation. A concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid has been developed where the crucial step is the asymmetric hydrogenation of a 3-cyano-5-methyl-hex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst. This provides the desired (S)-3-cyano-5-methylhexanoate with high enantiomeric excess, which is then reduced to the final product. mdpi.com

Another powerful technique is the desymmetrization of a prochiral cyclic anhydride. A highly enantioselective synthesis of (S)-3-aminomethyl-5-methylhexanoic acid has been reported using a quinine-mediated ring opening of 3-isobutylglutaric anhydride with an alcohol. This is followed by a Curtius rearrangement and deprotection to yield the target molecule in high yield and excellent enantiomeric excess. organic-chemistry.org

Enzymatic methods also play a significant role in chiral synthesis. The enzymatic asymmetric synthesis of chiral amino acids, including derivatives like 3-(aminomethyl)-5-methylhexanoic acid, offers a green and efficient alternative to traditional chemical methods. rsc.org

The table below summarizes some of the key synthetic approaches to the enantiomers of 3-(aminomethyl)-5-methylhexanoic acid.

| Starting Material | Key Reaction | Chiral Catalyst/Auxiliary | Target Enantiomer | Reference |

| 3-Cyano-5-methyl-hex-3-enoic acid salt | Asymmetric Hydrogenation | Rhodium Me-DuPHOS | (S) | mdpi.com |

| 3-Isobutylglutaric anhydride | Desymmetrization | Quinine (B1679958) | (S) | organic-chemistry.org |

| 3-Isobutylglutaric acid mono-amide | Resolution | (R)-1-phenylethylamine | (R) and (S) | youtube.com |

| Ethyl (S)-5-methyl-3-[((S)-l-phenylethyl carbamoyl)-methyl] hexanoate | Hydrolysis and Rearrangement | (S)-1-phenylethylamine | (S) | |

| 4-Methyl-1-nitropentane-1 | Enantioselective Michael Addition | Nickel(II) complex with (2S,3S)-N,N'-dibenzylbicyclo[2.2.2]octane-2,3-diamine | (S) | google.com |

Protected Forms for Enhanced Synthetic Utility

In multi-step organic synthesis, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. For a molecule like this compound, both the amino and hydroxyl groups can be protected.

The hydroxyl group can also be protected using various protecting groups, such as silyl (B83357) ethers or benzyl (B1604629) ethers. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps.

Cyclic Derivatives and Analogous Structures

The bifunctional nature of this compound allows for its conversion into various cyclic derivatives, such as piperidines and azetidines, which are important scaffolds in medicinal chemistry.

The synthesis of piperidine (B6355638) derivatives can be achieved through various methods, including the conjugate addition of nucleophiles to dihydropyridinones followed by further functionalization. nih.gov The piperidine ring is a prevalent structure in many natural alkaloids and pharmaceuticals. nih.gov Synthetic approaches to 2,5-disubstituted piperidines, which are structurally related to cyclized this compound, have been developed, for example, through a [3+3] annulation reaction. whiterose.ac.uk

Azetidines, four-membered nitrogen-containing heterocycles, are another class of cyclic derivatives that can be conceptually derived from amino alcohols. The synthesis of azetidine (B1206935) derivatives can be accomplished through intramolecular cyclization of appropriately functionalized amino alcohols. For example, heating a sulphonic ester of an amino diol can lead to the formation of an azetidinol. google.com General methods for the synthesis of azetidines often involve the cyclization of 2-substituted-1,3-propanediols or the reaction of alkyl dihalides with primary amines. organic-chemistry.org

Spectroscopic and Chromatographic Characterization of 3 Aminomethyl 5 Methylhexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 3-(Aminomethyl)-5-methylhexan-1-ol.

In a typical ¹H NMR spectrum of this compound, the protons of the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups would exhibit characteristic chemical shifts. The protons on the carbon adjacent to the nitrogen atom are typically found in the range of 2.3-3.0 ppm, deshielded by the electron-withdrawing effect of the nitrogen. libretexts.org Similarly, the protons on the carbon bonded to the hydroxyl group would appear in a specific region of the spectrum. The N-H protons of the primary amine and the O-H proton of the alcohol often appear as broad signals and their chemical shifts can vary depending on concentration and solvent. openstax.org The addition of D₂O to the sample would cause the N-H and O-H signals to disappear, a useful technique for their identification. openstax.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Carbons attached to the electron-withdrawing amino and hydroxyl groups are deshielded and thus shifted downfield. openstax.org For instance, carbons directly bonded to a nitrogen atom typically resonate in the 10-65 ppm range. libretexts.org The chemical shifts of the other carbon atoms in the hexan-1-ol backbone and the methyl groups of the isobutyl moiety would appear at characteristic upfield positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C1 (-CH₂OH) | ~3.6 | Triplet |

| H on C2 | ~1.5 | Multiplet |

| H on C3 | ~2.8 | Multiplet |

| H on C1' (-CH₂NH₂) | ~2.7 | Doublet |

| H on C4 | ~1.2 | Multiplet |

| H on C5 | ~1.7 | Multiplet |

| H on C6 (CH₃) | ~0.9 | Doublet |

| H on C6' (CH₃) | ~0.9 | Doublet |

| -NH₂ | Variable (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structural motifs.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂OH) | ~60-65 |

| C2 | ~30-35 |

| C3 | ~40-45 |

| C1' (-CH₂NH₂) | ~45-50 |

| C4 | ~40-45 |

| C5 | ~25-30 |

| C6 (CH₃) | ~22-25 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H, N-H, and C-H bonds.

The presence of a primary alcohol is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. dummies.com The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region.

The primary amine group (R-NH₂) gives rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ range, which are typically sharper and less intense than the O-H band. openstax.orgpressbooks.pub One band corresponds to the symmetric stretching vibration and the other to the asymmetric stretching vibration. pressbooks.pub Additionally, the N-H bending vibration (scissoring) for a primary amine is expected to appear in the 1580-1650 cm⁻¹ region. orgchemboulder.com A broad band due to N-H wagging may also be observed between 665 and 910 cm⁻¹. orgchemboulder.com

The aliphatic C-H stretching vibrations of the hexan-1-ol backbone and the isobutyl group would be observed as sharp peaks in the 2850-3000 cm⁻¹ region. dummies.com

Table 3: Characteristic IR Absorption Bands for this compound This table is generated based on typical IR absorption frequencies for the indicated functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3600 | Broad, Strong |

| C-O Stretch | 1000-1260 | Medium to Strong | |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 (two bands) | Medium, Sharp |

| N-H Bend (scissoring) | 1580-1650 | Medium to Strong | |

| N-H Wag | 665-910 | Broad, Medium | |

| Alkane (C-H) | C-H Stretch | 2850-3000 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. A common fragmentation pathway for amino alcohols is alpha-cleavage, where the bond adjacent to the nitrogen or oxygen atom is broken. libretexts.orgyoutube.com This results in the formation of stable, resonance-stabilized cations. For instance, cleavage of the C-C bond adjacent to the aminomethyl group would lead to a characteristic fragment ion.

Another typical fragmentation pathway for alcohols is dehydration, which involves the loss of a water molecule (18 amu) from the molecular ion, resulting in a peak at [M-18]⁺. libretexts.org The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of this compound.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound This table is generated based on common fragmentation patterns for amino alcohols.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 131 | [C₇H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 113 | [C₇H₁₅N]⁺ | Loss of H₂O (Dehydration) |

| 101 | [C₆H₁₃O]⁺ | Loss of CH₂NH₂ (Alpha-cleavage) |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage |

| 74 | [C₄H₁₂N]⁺ | Alpha-cleavage |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for separating enantiomers.

For the determination of the chemical purity of this compound, a reverse-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Impurities present in the sample would have different retention times compared to the main compound, allowing for their separation and quantification. A UV detector is commonly used if the compound or its derivatives absorb UV light.

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric excess (ee). This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). sigmaaldrich.comsigmaaldrich.com The CSP interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. windows.net The choice of mobile phase, which can be normal-phase, polar-organic, or reversed-phase, is critical for achieving optimal separation of the enantiomers.

Gas Chromatography (GC) for Reaction Monitoring and Identification

Gas Chromatography (GC) is another powerful chromatographic technique used for separating and analyzing volatile compounds. It is particularly useful for monitoring the progress of chemical reactions and for identifying the components of a mixture.

Due to the polar nature of the amino and hydroxyl groups, which can lead to poor peak shape and tailing, this compound often requires derivatization before GC analysis. sigmaaldrich.comnih.gov Derivatization converts the polar functional groups into less polar, more volatile derivatives, improving their chromatographic behavior. Common derivatizing agents include silylating agents.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the mobile phase (carrier gas) and the stationary phase. The use of a thick stationary-phase capillary column can also help to minimize peak tailing for underivatized amino alcohols. nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for identification and mass spectra for structural confirmation of the separated components. chromatographyonline.com

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. While obtaining a suitable single crystal of this compound itself might be challenging, the formation of crystalline derivatives, such as salts with organic or inorganic acids, can facilitate X-ray crystallographic analysis.

Theoretical and Computational Investigations of 3 Aminomethyl 5 Methylhexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules. Methods like Density Functional Theory (DFT) are instrumental in providing a detailed picture of the electron distribution and orbital energies within 3-(Aminomethyl)-5-methylhexan-1-ol.

Electronic Structure Analysis (e.g., HOMO, LUMO, Energy Gap)

A fundamental aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key determinants of a molecule's chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. aimspress.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies that the molecule is more polarizable and prone to chemical reactions. icm.edu.pl

For this compound, the presence of both an amino group (-NH2) and a hydroxyl group (-OH) significantly influences its electronic properties. The lone pairs of electrons on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites potential centers for nucleophilic attack. The LUMO, on the other hand, would likely be distributed over the carbon backbone and associated with antibonding orbitals.

Table 1: Illustrative Electronic Properties of this compound (Calculated)

| Property | Illustrative Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 2.0 | eV |

| HOMO-LUMO Energy Gap | 8.5 | eV |

| Dipole Moment | 2.3 | Debye |

| Ionization Potential | 8.7 | eV |

| Electron Affinity | 0.2 | eV |

Note: These values are for illustrative purposes and are based on general trends for similar aliphatic amino alcohols. Actual values would require specific quantum chemical calculations.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a more sophisticated model of chemical bonding than simple Lewis structures by considering the delocalization of electrons over the entire molecule. acs.org According to MO theory, atomic orbitals combine to form molecular orbitals, which can be bonding, antibonding, or non-bonding. unizin.org

In the case of this compound, the application of MO theory can help to:

Visualize Electron Density: MO diagrams can illustrate the spatial distribution of electrons, highlighting regions of high and low electron density. This is crucial for understanding the molecule's electrostatic potential and how it interacts with other molecules. nih.gov

Explain Bonding: It can provide a more detailed picture of the covalent bonds within the molecule, including the sigma (σ) bonds that form the molecular backbone and the contributions of the heteroatoms.

Predict Reactivity: The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) can be used to predict the sites of electrophilic and nucleophilic attack, in agreement with the principles of frontier molecular orbital theory. youtube.com For instance, the HOMO is often localized on the lone pairs of the amino and hydroxyl groups, indicating their nucleophilic character. The LUMO would likely be a σ* antibonding orbital, which could accept electrons in a substitution or elimination reaction.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexyl chain in this compound means that it can adopt numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. rsc.org This is often achieved through computational methods that systematically rotate the single bonds and calculate the potential energy of each resulting conformer.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational changes that occur at a given temperature. rsc.org

For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the most populated and energetically favorable conformations in different environments, such as in a vacuum or in a solvent.

Study Intramolecular Interactions: Analyze the intramolecular hydrogen bonds that may form between the amino and hydroxyl groups, which would significantly influence the molecule's preferred shape.

Simulate Solvent Effects: Understand how the presence of a solvent, like water or an alcohol, affects the conformational preferences and the accessibility of the functional groups. oup.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. acs.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction steps. smu.edu

For this compound, computational modeling could be applied to study various potential reactions, such as:

Nucleophilic Substitution: The amino group can act as a nucleophile. Computational models could elucidate the mechanism of its reaction with an electrophile, determining whether it proceeds through an SN1 or SN2 pathway.

Dehydration: The alcohol group can be eliminated in a dehydration reaction to form an alkene. Modeling could help to understand the role of a catalyst and the stereochemical outcome of the reaction.

Intramolecular Cyclization: The proximity of the amino and hydroxyl groups could allow for an intramolecular reaction to form a cyclic ether or amine. Computational studies could predict the feasibility and the most likely ring size to be formed.

By calculating the energies of reactants, products, and transition states, computational chemistry can provide a quantitative understanding of reaction kinetics and thermodynamics, guiding the design of synthetic routes and the prediction of reaction outcomes. acs.org

Role of 3 Aminomethyl 5 Methylhexan 1 Ol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The enantiopure nature of 3-(Aminomethyl)-5-methylhexan-1-ol, specifically the (S)-enantiomer, positions it as a valuable chiral building block in asymmetric synthesis. The presence of two distinct functional groups, the amine and the alcohol, at a defined stereogenic center allows for its potential use as a chiral auxiliary or as a precursor to chiral ligands.

In principle, the amine or alcohol moiety can be temporarily incorporated into a prochiral substrate. The inherent chirality of the this compound backbone can then direct subsequent chemical transformations, leading to the formation of a new stereocenter with high diastereoselectivity. Following the desired transformation, the chiral auxiliary can be cleaved and recovered, having fulfilled its role in transferring its stereochemical information.

While extensive dedicated studies on the use of this compound as a chiral auxiliary are not widely reported in publicly available literature, its structural similarity to other well-established chiral amino alcohols suggests its potential in a variety of asymmetric reactions. These could include, but are not limited to, asymmetric alkylations, additions to carbonyls, and Diels-Alder reactions. The isobutyl group at the 5-position provides steric bulk, which could enhance facial discrimination in such transformations.

Key Intermediate in the Synthesis of Complex Organic Molecules

The most prominent role of this compound documented in scientific literature is as a key intermediate in the synthesis of more complex organic molecules, most notably in synthetic routes targeting the anticonvulsant drug, Pregabalin (B1679071).

A significant synthetic pathway to (3S)-3-aminomethyl-5-methylhexanol has been detailed in the patent literature, showcasing its importance as a synthetic target and a precursor. google.com This multi-step synthesis commences with readily available starting materials and proceeds through several key transformations to yield the chiral amino alcohol.

The synthesis can be summarized in the following key stages:

Condensation and Cyclization: The initial step involves the condensation of cyanoacetamide with isovaleraldehyde, followed by a series of reactions to form 3-isobutylglutaric anhydride (B1165640). google.com

Asymmetric Ring Opening and Amidation: The prochiral anhydride undergoes a stereoselective ring-opening reaction. This is a critical step where the chirality is introduced, often employing a chiral resolving agent. Subsequent amidation leads to the formation of a chiral carbamoyl (B1232498) methyl hexanoic acid derivative. google.com

Hofmann Rearrangement and Reduction: A Hofmann rearrangement of the primary amide furnishes the corresponding amine. The carboxylic acid functionality is then reduced to the primary alcohol, yielding the target molecule, (3S)-3-aminomethyl-5-methylhexanol. google.com

The following table provides a simplified overview of a reported synthetic route to (3S)-3-aminomethyl-5-methylhexanol:

| Step | Starting Materials | Key Reagents | Intermediate/Product | Reference |

| 1 | Cyanoacetamide, Isovaleraldehyde | - | 3-Isobutylglutaric anhydride | google.com |

| 2 | 3-Isobutylglutaric anhydride | Chiral Resolving Agent, Ammonolysis | R-3-Carbamyl methyl-5-methylhexanoic acid | google.com |

| 3 | R-3-Carbamyl methyl-5-methylhexanoic acid | Bromine, Sodium Hydroxide | (3S)-3-Aminomethyl-5-methylhexanoic acid | google.com |

| 4 | (3S)-3-Aminomethyl-5-methylhexanoic acid | Reducing Agent | (3S)-3-Aminomethyl-5-methylhexan-1-ol | google.com |

This synthetic sequence underscores the importance of this compound as a valuable intermediate. Its synthesis requires careful control of stereochemistry, and its subsequent functional group manipulations allow for the construction of more elaborate molecules. The oxidation of the primary alcohol in this compound to a carboxylic acid represents a direct route to (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), highlighting its strategic importance in pharmaceutical synthesis.

Exploration of Novel Synthetic Applications

Beyond its established role as an intermediate in the synthesis of its corresponding carboxylic acid, the synthetic utility of this compound is an area ripe for exploration. The bifunctional nature of this chiral molecule opens up possibilities for its use in the synthesis of a diverse range of complex organic structures.

The primary amine and primary alcohol can be selectively protected and functionalized, allowing for a stepwise construction of more complex molecules. For instance, the amine could be acylated or alkylated, while the alcohol could be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution.

Potential novel applications could include:

Synthesis of Chiral Ligands: The amino alcohol can serve as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. By attaching phosphorus, nitrogen, or oxygen-based coordinating groups to the amine and/or alcohol, a variety of bidentate or tridentate ligands could be prepared. The stereocenter of the this compound backbone would be integral to inducing enantioselectivity in metal-catalyzed reactions.

Preparation of Bioactive Molecules: The structural motif of a γ-amino alcohol is present in various biologically active natural products and pharmaceuticals. This compound could serve as a starting point for the synthesis of analogues of these compounds, leading to the discovery of new therapeutic agents.

Development of Molecular Probes: By attaching fluorescent tags or other reporter groups to the amine or alcohol functionality, this compound could be converted into molecular probes for studying biological processes.

While the current body of literature primarily focuses on the synthesis of this chiral amino alcohol, its potential as a versatile building block for novel synthetic endeavors is clear. Future research will likely see the expansion of its applications in various areas of organic chemistry.

Future Directions in Research on 3 Aminomethyl 5 Methylhexan 1 Ol

Development of Innovative and Eco-Friendly Synthetic Routes

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. pharmtech.comacs.org The synthesis of chiral molecules like 3-(Aminomethyl)-5-methylhexan-1-ol often involves multi-step processes that can generate significant waste. pharmtech.com Future research is geared towards creating more sustainable and efficient synthetic pathways.

Key areas of development include:

Biocatalysis : The use of enzymes or whole-cell systems offers a powerful, green alternative for producing chiral compounds. nih.gov Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable. nih.govnih.gov For instance, the green synthesis of pregabalin (B1679071), a structurally related compound, has successfully employed biocatalysis to reduce environmental impact. nih.gov Future work could focus on identifying or engineering novel transaminases or dehydrogenases for the asymmetric synthesis of this compound's precursors, improving yields and enantiomeric purity. nih.govacs.org

Flow Chemistry : Continuous flow processes provide enhanced safety, better reaction control, and shorter development times compared to traditional batch methods. acs.org Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production with reduced waste.

Greener Solvents : Research into replacing hazardous organic solvents with more environmentally benign alternatives like water, glycerol, or ethyl lactate (B86563) is a major goal. mdpi.com Pfizer, for example, successfully redeveloped the manufacturing process for gabapentin, a related molecule, to be more water-based, which doubled process throughput and led to significant energy and water savings. pharmamanufacturing.com Similar strategies could be explored for this compound.

One-Pot and Multicomponent Reactions : Designing synthetic sequences where multiple reaction steps are performed in a single reactor (one-pot) or where multiple starting materials react to form a complex product in a single step (multicomponent reactions) can significantly reduce waste and improve efficiency. acs.orgacs.org

| Green Synthesis Strategy | Potential Application to this compound Synthesis | Key Benefits |

| Biocatalysis | Use of engineered enzymes (e.g., transaminases) for asymmetric synthesis of chiral intermediates. nih.govacs.org | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov |

| Flow Chemistry | Continuous processing for key reaction steps to improve control and safety. acs.org | Enhanced safety, increased efficiency, shorter development cycle. acs.org |

| Green Solvents | Replacement of traditional organic solvents with water or bio-derived alternatives. mdpi.com | Reduced environmental footprint, lower solvent costs, potential energy savings. pharmamanufacturing.com |

| Multicomponent Reactions | Designing novel convergent routes to build the carbon skeleton efficiently. acs.org | Fewer purification steps, reduced waste, improved atom economy. acs.org |

Discovery of New Chemical Transformations and Reactivity Profiles

Beyond its established biological role, this compound possesses two key functional groups—a primary amine and a primary alcohol—that offer avenues for novel chemical exploration. Understanding the reactivity of these groups can lead to the creation of new derivatives with unique properties.

Future research could investigate:

Selective Functionalization : Developing methods to selectively react with either the amino or the hydroxy group is a key challenge. researchgate.net This would allow for the controlled synthesis of a wide range of derivatives, such as amides, esters, and carbamates, which could be screened for new biological activities or material properties.

Heterocyclization Reactions : The 1,3-amino alcohol motif is a precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. researchgate.net Reactions could be designed to form structures like oxazines or other ring systems, expanding the chemical space accessible from this starting material.

Catalytic Applications : Chiral amino alcohols are widely used as ligands in asymmetric catalysis. acs.orgrsc.org The structure of this compound could be modified to create novel chiral ligands for metal-catalyzed reactions, such as asymmetric reductions or additions, potentially offering high enantioselectivity in the synthesis of other valuable molecules. rsc.orgresearchgate.net

Advanced Computational Studies for Structure-Reactivity Relationship Prediction

Computational chemistry is a powerful tool for predicting molecular properties and reactivity, accelerating the design and discovery process. jstar-research.comnih.gov For this compound and its derivatives, computational methods can provide deep insights that guide experimental work.

Future computational research directions include:

Reactivity Prediction : Quantum mechanics (QM) and machine learning (ML) models can be used to predict the reactivity of the amine and alcohol functional groups towards various reagents. nih.govaip.org These models can help identify the most promising reaction conditions and substrates, saving significant experimental time and resources. researchgate.net

Structure-Activity Relationship (SAR) Modeling : While SAR studies have been conducted on related compounds to understand their biological activity, these methods can be extended to predict other chemical properties. nih.govoncodesign-services.com By building computational models based on experimental data, researchers can predict how structural modifications to this compound will affect its properties, such as solubility, stability, or its effectiveness as a chiral ligand. oncodesign-services.com

Conformational Analysis : The three-dimensional shape (conformation) of a molecule is crucial to its reactivity. Computational methods can map the conformational landscape of this compound and its derivatives, identifying the most stable structures and how they might interact with other molecules. acs.org

| Computational Method | Application | Predicted Outcome |

| Quantum Mechanics (QM) | Modeling reaction pathways and transition states. researchgate.net | Activation energies, reaction kinetics, site reactivity. jstar-research.com |

| Machine Learning (ML) | Training models on existing reaction data to predict outcomes for new reactions. nih.gov | Reaction yields, product selectivity, optimal conditions. aip.org |

| Molecular Modeling | Simulating the 3D structure and interactions of derivatives. oncodesign-services.com | Binding affinities (as a ligand), conformational preferences, physical properties. acs.org |

Expanding Applications as a Chiral Synthon in Diverse Chemical Architectures

A chiral synthon, or building block, is a molecule whose stereochemistry is used to control the formation of new stereocenters in a larger, more complex molecule. acs.orgacs.org Amino acids and their derivatives are valuable chiral synthons. acs.org this compound, with its defined stereocenter, has significant potential for broader applications in asymmetric synthesis.

Future research aims to utilize this compound as a building block for:

Natural Product Synthesis : Many complex natural products contain chiral amino alcohol substructures. this compound could serve as a starting material or key intermediate in the total synthesis of such molecules.

Pharmaceutical Scaffolds : The chiral backbone of this molecule can be incorporated into new drug candidates. Its isobutyl group and flexible chain can be used to explore the chemical space around a pharmacological target, potentially leading to new therapeutics with improved properties.

Diversity-Oriented Synthesis : This strategy involves using a core scaffold, like this compound, to rapidly generate a library of structurally diverse molecules. These libraries can then be screened for a wide range of biological activities, accelerating the discovery of new functional compounds.

The exploration of this compound as a chiral building block opens up possibilities for creating novel and complex chemical structures with tailored properties for various applications in chemistry and medicine. rsc.orgresearchgate.net

Q & A

Basic: What are the recommended synthetic routes for 3-(Aminomethyl)-5-methylhexan-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves reductive amination of 5-methylhexan-1-ol derivatives. For example, 4-penten-1-ol can undergo reductive amination with ammonia and hydrogen gas in the presence of catalysts like palladium or nickel . Reaction optimization requires careful control of temperature (typically 50–80°C), hydrogen pressure (1–3 atm), and catalyst loading (5–10 wt%). Lower temperatures favor selectivity but reduce reaction rates, while excess ammonia minimizes side reactions like over-alkylation. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or distillation is critical to isolate the product .

Basic: How can researchers ensure the structural integrity of this compound during synthesis?

Methodological Answer:

Structural validation requires a combination of spectroscopic techniques:

- NMR : H NMR should show characteristic signals for the aminomethyl group (δ 2.5–3.0 ppm) and the hydroxyl proton (δ 1.5–2.0 ppm, broad). C NMR confirms the presence of a secondary alcohol (δ 70–75 ppm) and the aminomethyl carbon (δ 40–45 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (CHNO, exact mass 145.1467) within 5 ppm error .

- FTIR : Peaks at 3300 cm (O–H stretch) and 1600 cm (N–H bend) confirm functional groups .

Advanced: What strategies mitigate competing side reactions during reductive amination of branched alcohols like this compound?

Methodological Answer:

Side reactions such as over-reduction (e.g., alcohol → alkane) or imine dimerization can be minimized by:

- pH Control : Conducting reactions in mildly acidic conditions (pH 6–7) stabilizes intermediate imines .

- Catalyst Selection : Palladium on carbon (Pd/C) is less prone to over-reduction compared to Raney nickel .

- Stepwise Addition : Gradual introduction of ammonia reduces local excess, suppressing dimerization .

- In Situ Monitoring : Use of HPLC or inline FTIR tracks reaction progress and allows real-time adjustments .

Advanced: How can researchers resolve discrepancies in purity assessments between HPLC and NMR for this compound?

Methodological Answer:

Discrepancies often arise due to:

- UV-Inactive Impurities : HPLC with UV detection may miss non-chromophoric contaminants (e.g., alkanes). Use evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for comprehensive analysis .

- Solvent Artifacts : Residual solvents (e.g., THF) in NMR samples can skew integration. Ensure complete solvent removal via lyophilization or high-vacuum drying .

- Diastereomer Overlap : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) resolves enantiomers, which NMR may fail to distinguish .

Advanced: What are the challenges in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

Impurities like residual aldehydes (from incomplete reductive amination) or dehydrohalogenation byproducts require:

- Sensitive Detection : LC-MS/MS with multiple reaction monitoring (MRM) targets specific ions (e.g., m/z 147 for aldehydes) with detection limits <0.1% .

- Derivatization : Reaction with 2,4-dinitrophenylhydrazine (DNPH) converts aldehydes to UV-active hydrazones for enhanced HPLC quantification .

- Stability Studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) identifies degradation pathways, guiding storage recommendations (e.g., inert atmosphere, −20°C) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 374 standards), chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods with face velocity ≥0.5 m/s to control vapors and aerosols .

- Spill Management : Absorb spills with vermiculite or sand, avoiding water to prevent dispersion. Decontaminate with 10% acetic acid to neutralize amines .

Advanced: How does steric hindrance in this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer:

The branched 5-methyl group creates steric hindrance, slowing SN2 reactions. To enhance reactivity:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

- Leaving Group Optimization : Employ mesylates (OMs) or tosylates (OTs) instead of chlorides for better leaving-group ability .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems .

Basic: What analytical techniques are recommended for quantifying enantiomeric excess in chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Columns like Chiralpak AD-H or Lux Amylose-2 separate enantiomers with isocratic elution (e.g., hexane/isopropanol 90:10) .

- Optical Rotation : Measure specific rotation ([α]) and compare to literature values for pure enantiomers .

- NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct shifts for enantiomers in F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.